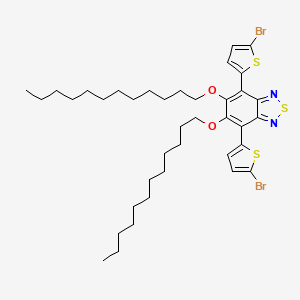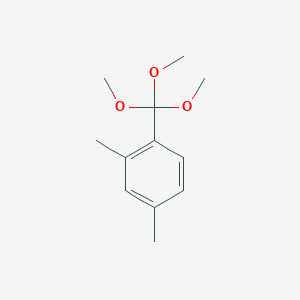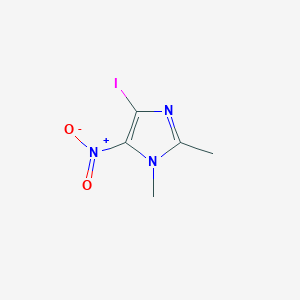
Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate, also known as EMIC, is a chemical compound that has gained significant attention in the field of scientific research. EMIC is a versatile compound that has shown promising results in a variety of applications, including as a potential treatment for cancer and other diseases. In
Applications De Recherche Scientifique
Synthesis of Isoxazole Derivatives
Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate is utilized in the synthesis of various isoxazole derivatives. For instance, it is used in biomimetic synthesis approaches, as demonstrated in the efficient, high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. This synthesis is significant for its potential in large-scale applications and its suitability for use with chiral sulfides (Moorthie et al., 2007).
Preparation of Heterocyclic Compounds
The compound is instrumental in preparing various heterocyclic compounds. A notable example is the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, which involves the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate (KashimaChoji et al., 1973).
Cross-Coupling Reactions in Organic Chemistry
In organic chemistry, this compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions are used to produce various condensed pyrazoles, which have applications in creating new molecular structures (Arbačiauskienė et al., 2011).
Development of Immunomodulatory Agents
The compound is used in the development of new immunomodulatory agents. For example, the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, a related compound, has been investigated for its potential in creating new series of immunomodulatory agents, highlighting the relevance of these derivatives in medicinal chemistry (Ryng & Szostak, 2009).
Exploring Central Nervous System Active Compounds
Research has also explored the synthesis of central nervous system (CNS) active compounds using derivatives of ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate. Such studies are crucial for understanding the potential neurological applications of these compounds (Hung et al., 1985).
Propriétés
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-4-15-9(13)6-8-10(7(3)12-17-8)11(14)16-5-2/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOGXCMXCNPXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NO1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3232194.png)









